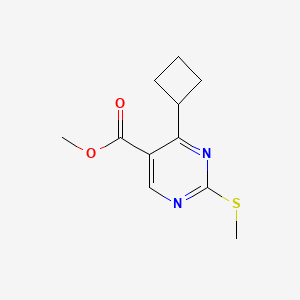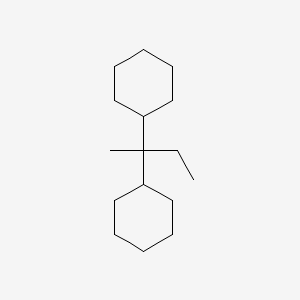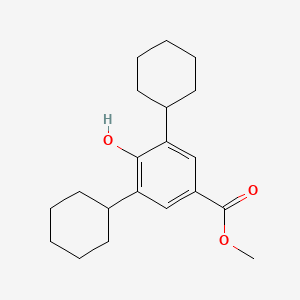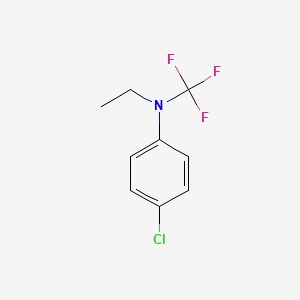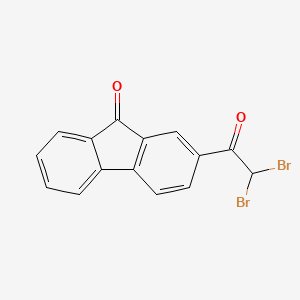
2-(Dibromoacetyl)-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromoacetyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are known for their aromatic structure, which includes a fluorene backbone with a ketone functional group The compound this compound is characterized by the presence of two bromine atoms attached to the acetyl group at the second position of the fluorenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromoacetyl)-9H-fluoren-9-one typically involves the bromination of fluorenone derivatives. One common method is the reaction of 9H-fluoren-9-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of an intermediate bromofluorenone, which is then further brominated to yield this compound. The reaction conditions often include a solvent such as acetic acid and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibromoacetyl)-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group in the fluorenone structure can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include fluorenone derivatives with different substituents replacing the bromine atoms.
Reduction Reactions: The major product is 2-(Dibromoacetyl)-9H-fluoren-9-ol.
Oxidation Reactions: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Dibromoacetyl)-9H-fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dibromoacetyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-9H-fluoren-9-one: A similar compound with a single bromine atom.
9H-Fluoren-9-one: The parent compound without any bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: A compound with bromine atoms at different positions.
Uniqueness
2-(Dibromoacetyl)-9H-fluoren-9-one is unique due to the presence of two bromine atoms at the acetyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
42834-68-4 |
|---|---|
Molekularformel |
C15H8Br2O2 |
Molekulargewicht |
380.03 g/mol |
IUPAC-Name |
2-(2,2-dibromoacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
InChI-Schlüssel |
KMVHWFJKGRXOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
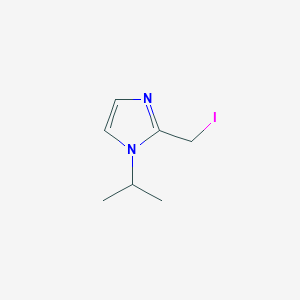
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)






